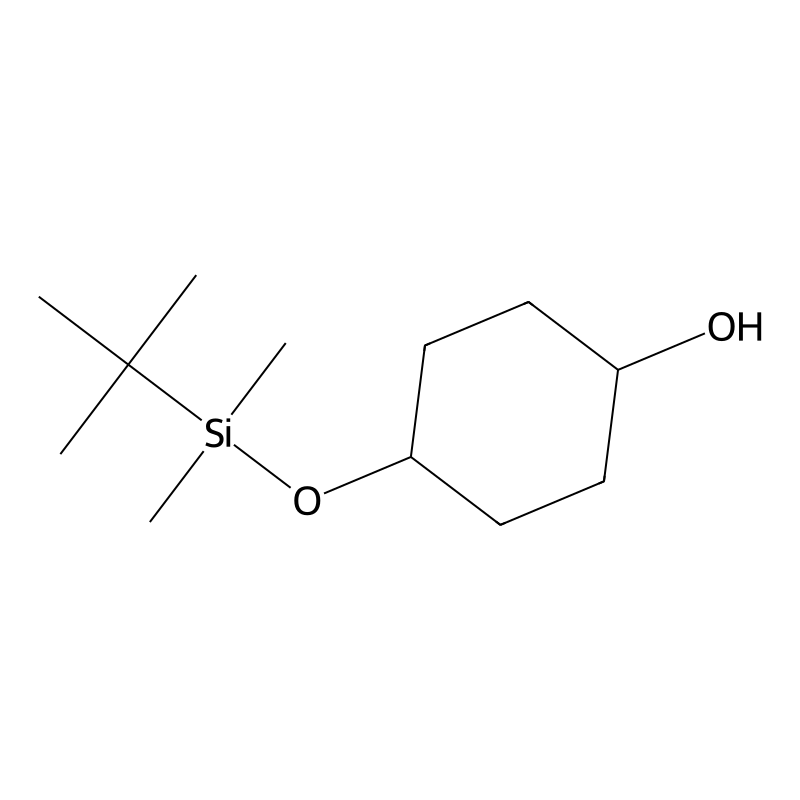

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Alcohols:

One of the primary applications of TBS-cyclohexanol lies in its ability to protect hydroxyl groups (OH) in organic molecules. This protection is crucial in organic synthesis, as it allows for selective modification of other functional groups without affecting the alcohol. The bulky tert-butyldimethylsilyl group (TBS) effectively shields the OH group from unwanted reactions while remaining relatively stable under various reaction conditions. This selective protection strategy is particularly valuable in multi-step syntheses where multiple functional groups are present in the molecule .

Regioselective Functionalization:

The presence of the TBS group can also influence the regioselectivity of various reactions. By selectively protecting one hydroxyl group in a molecule with multiple alcohols, TBS-cyclohexanol allows for targeted modification at the unprotected site. This strategy is particularly useful in the synthesis of complex molecules with specific functionalities .

Modification of Biomolecules:

TBS-cyclohexanol finds applications in the modification of biomolecules like carbohydrates and peptides. The selective protection of hydroxyl groups in these complex biomolecules enables further functionalization or analysis without compromising their integrity. This approach is essential for studying the structure and function of these molecules and developing new therapeutic agents .

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a cyclohexanol backbone. Its molecular formula is C₁₂H₂₆O₂Si, and it has a molecular weight of 258.42 g/mol. The compound features a hydroxyl group, which contributes to its solubility in various solvents and its reactivity in

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the hydroxyl group.

- Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Oxidation Reactions: The alcohol can be oxidized to form ketones or aldehydes.

For example, in one study, 4-((tert-butyldimethylsilyl)oxy)cyclohexanol was converted into 4-((tert-butyldimethylsilyl)oxy)cyclohexanone through oxidation processes involving specific reagents .

While specific biological activities of 4-((tert-butyldimethylsilyl)oxy)cyclohexanol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Such compounds may have potential applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules. The presence of the hydroxyl group suggests potential for interactions with biological targets.

Several synthesis methods for 4-((tert-butyldimethylsilyl)oxy)cyclohexanol have been reported:

- Direct Silylation: Cyclohexanol can be treated with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine to yield the silylated product.

- Reduction Reactions: Starting from cyclohexanone, reduction using lithium aluminum hydride can lead to the formation of cyclohexanol, which can then be silylated.

- Protection Strategies: The hydroxyl group can be protected using silylation techniques during multi-step syntheses involving more complex organic transformations .

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol finds applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Protecting Group: Used to temporarily protect hydroxyl groups during multi-step reactions.

- Material Science: Potential applications in creating siloxane-based materials due to its organosilicon nature.

Several compounds share structural features with 4-((tert-butyldimethylsilyl)oxy)cyclohexanol, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(tert-Butyldimethylsilyloxy)cyclohexanone | C₁₂H₂₄O₂Si | Contains a carbonyl group instead of an alcohol |

| 4-Hydroxycyclohexanol | C₆H₁₄O₂ | Lacks the silyl protecting group |

| Cyclohexanol | C₆H₁₂O | Simplest form without any silylation |

Uniqueness: The presence of the tert-butyldimethylsilyl group distinguishes 4-((tert-butyldimethylsilyl)oxy)cyclohexanol from its analogues by enhancing stability and reactivity, making it particularly useful in synthetic organic chemistry .

This compound's unique structure and functional capabilities make it a significant subject for further research and application in various fields of chemistry and biology.